Remisporine B

natural product chemistry marine fungal metabolites structural stability

Immunosuppression assays frequently confounded by compound cytotoxicity. Remisporine B, a non-cytotoxic CPC dimer from Penicillium sp., eliminates this variable. • T-/B-cell IC50: 30.1 & 32.4 µg/mL; weak cytotoxicity vs. epiremisporine B • Unambiguous stereochemistry via DFT-validated ECD; ideal for SAR/docking studies • ≥95% HPLC purity; soluble in EtOH, MeOH, DMSO at 1 mg/mL; shipped ambient

Molecular Formula C30H24O12
Molecular Weight 576.5 g/mol
Cat. No. B8138109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemisporine B
Molecular FormulaC30H24O12
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC3=C(C2=O)C4C5C(C3)C(OC5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O
InChIInChI=1S/C30H24O12/c1-10-5-13(31)18-15(7-10)40-17-9-12-22-21(20(17)24(18)33)26-23(25(34)19-14(32)6-11(2)8-16(19)41-26)29(22,27(35)38-3)42-30(12,37)28(36)39-4/h5-8,12,21-22,31-32,37H,9H2,1-4H3/t12-,21-,22+,29+,30+/m1/s1
InChIKeyRRGJMIUFDPLICY-JJEZGDBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remisporine B: Procurement-Ready Cyclopentachromone Dimer for Immunosuppression Research


Remisporine B (CAS 571194-06-4, C30H24O12, MW 576.5) is a polyketide-derived cyclopentachromone (CPC) dimer produced by marine-derived Penicillium species, most notably Penicillium sp. ZJ-SY2 [1]. Unlike many fungal secondary metabolites that require extensive synthetic manipulation, Remisporine B is formed via a stereospecific, autocatalytic Diels–Alder dimerization of its monomeric precursor Remisporine A [2]. The compound is a yellow solid available at >95% HPLC purity and is soluble in ethanol, methanol, or DMSO at 1 mg/mL . Its primary documented bioactivity is dose-dependent immunosuppression through inhibition of both T-cell (concanavalin A-induced) and B-cell (LPS-induced) proliferation in isolated mouse splenic lymphocytes [1].

Why Remisporine B Cannot Be Replaced by Generic Immunosuppressive Polyketides or Chromone Monomers


Remisporine B occupies a structurally distinct and functionally constrained niche among marine-derived chromones and immunosuppressive polyketides. Its dimeric CPC scaffold—formed via a spontaneous, stereospecific Diels–Alder reaction from the inherently unstable Remisporine A—is not shared by the majority of monomeric chromones, xanthones, or other polyketides isolated from Penicillium [1]. Substitution with epiremisporine B, its closest structurally related analog, introduces a confounding variable: epiremisporine B exhibits measurable cytotoxicity against A549 non-small cell lung cancer cells (IC50 = 32.29 ± 4.83 μM), a property not observed at comparable levels for Remisporine B, which is consistently characterized as having only weak cytotoxic activity [2][3]. Substitution with Sydowinin A, a more potent immunosuppressive agent from the same source organism, alters the experimental dynamic: Sydowinin A inhibits lymphocyte proliferation with ~5-fold greater potency (IC50 ≈ 6.5–7.1 μg/mL vs. 30.1–32.4 μg/mL for Remisporine B), making it unsuitable as a like-for-like replacement in dose–response or mechanism-of-action studies [4]. Remisporine B therefore serves a specific role: moderate-potency immunosuppression in a well-defined, non-cytotoxic dimeric chromone scaffold.

Remisporine B Quantitative Differentiation: Evidence-Based Comparison Against Closest Analogs


Dimeric CPC Scaffold Stability vs. Unstable Monomer Remisporine A: Structural Integrity Advantage

Remisporine B exists as a stable dimeric cyclopentachromone, whereas its monomeric precursor Remisporine A is inherently unstable and undergoes autocatalytic Diels–Alder dimerization under normal conditions to form Remisporine B [1]. Remisporine A has never been isolated as a stable, commercially available compound due to this intrinsic instability; its structure was deduced from its dimer Remisporine B [2]. This makes Remisporine B the only isolable, stable entity from this unique structural series.

natural product chemistry marine fungal metabolites structural stability

Weak Cytotoxicity Profile vs. Cytotoxic Epiremisporine B Analog: Functional Divergence

Remisporine B exhibits only weak cytotoxic activity, whereas its close structural analog epiremisporine B demonstrates quantifiable cytotoxicity against A549 non-small cell lung cancer cells with an IC50 of 32.29 ± 4.83 μM [1][2]. In anti-inflammatory assays, epiremisporine B also potently inhibits fMLP-induced superoxide anion generation in human neutrophils (IC50 = 3.62 ± 0.61 μM), a property not reported for Remisporine B [1]. This functional divergence—weak cytotoxicity for Remisporine B versus defined anti-cancer and anti-inflammatory activity for epiremisporine B—enables researchers to select the appropriate tool based on whether cytotoxic confounding is acceptable in their experimental design.

cytotoxicity screening cancer cell lines selectivity profiling

Moderate Immunosuppressive Potency vs. More Potent In-Class Agents: Defined Activity Window

Remisporine B inhibits concanavalin A-induced T-cell proliferation and LPS-induced B-cell proliferation in isolated mouse splenic lymphocytes with IC50 values of 30.1 μg/mL and 32.4 μg/mL, respectively [1]. This potency is approximately 4- to 5-fold lower than Sydowinin A (IC50 = 6.5 μg/mL for Con A; 7.1 μg/mL for LPS) and approximately 1.5- to 2-fold lower than Conioxanthone A (IC50 = 8.2 μg/mL for Con A; 7.5 μg/mL for LPS), both isolated from the same Penicillium sp. ZJ-SY2 source [1]. However, Remisporine B is more potent than Methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate (IC50 = 25.7–26.4 μg/mL) [1]. Its activity profile is nearly identical to epiremisporine B in this assay (IC50 = 30.8 μg/mL for Con A; 31.2 μg/mL for LPS), indicating that the stereochemical differences between these epimers do not substantially alter immunosuppressive potency [1].

immunosuppression T-cell proliferation B-cell proliferation

Absolute Stereochemical Configuration Determined via ECD vs. Historical Ambiguity

The absolute configuration of Remisporine B was determined for the first time in 2015 through a comparison of experimental and calculated electronic circular dichroism (ECD) spectra using density functional theory (DFT) [1][2]. Prior to this work, the relative stereochemistry had been assigned via NMR and HRMS in the 2003 isolation study, but the absolute configuration remained uncharacterized [3]. This stereochemical resolution is critical because epiremisporine B—the C-7 epimer of Remisporine B—exhibits functionally divergent properties including quantifiable cytotoxicity (IC50 = 32.29 μM against A549) and anti-inflammatory activity (IC50 = 3.62 μM against fMLP-induced superoxide generation) [4]. The established absolute configuration enables structure–activity relationship studies and computational docking experiments that require defined stereochemistry.

stereochemistry absolute configuration electronic circular dichroism

Commercial Purity and Solubility Specifications vs. In-Class Benchmarks

Commercially available Remisporine B is supplied at >95% purity by HPLC from multiple vendors (including Nordic Biosite/Adipogen and Bioss) with defined solubility parameters of 1 mg/mL in ethanol, methanol, or DMSO [1]. Some vendors, such as ChemicalBook, specify >98% purity . This purity level is standard for research-grade natural products but exceeds the typical purity requirements for many unoptimized in-class fungal metabolites that are only available as crude extracts or partially purified fractions. The defined solubility profile enables reproducible in vitro assay preparation without the need for empirical solubility optimization.

HPLC purity solubility vendor specifications

Remisporine B Optimal Research Application Scenarios: Where Procurement Delivers Scientific Value


Immunosuppression Studies Requiring Moderate Potency Without Cytotoxic Confounding

Remisporine B inhibits T-cell (Con A-induced) and B-cell (LPS-induced) proliferation in mouse splenic lymphocytes with IC50 values of 30.1 μg/mL and 32.4 μg/mL, respectively [1]. Its weak cytotoxic profile—in contrast to the measurable A549 cytotoxicity of epiremisporine B (IC50 = 32.29 μM)—makes it suitable for immunosuppression studies where cell death is an undesired confounding variable [2][3]. Researchers seeking a cleaner immunosuppressive signal in lymphocyte proliferation assays should prioritize Remisporine B over epiremisporine B.

Structure–Activity Relationship Studies Leveraging Fully Resolved Absolute Stereochemistry

The absolute configuration of Remisporine B was established through experimental and calculated ECD spectra using DFT [4]. This stereochemical resolution enables SAR studies comparing Remisporine B with its C-7 epimer, epiremisporine B, which exhibits distinct functional properties including cytotoxicity and anti-inflammatory activity [2]. Researchers performing computational docking, molecular dynamics, or medicinal chemistry optimization of the CPC dimer scaffold require compounds with unambiguous stereochemistry—a requirement that Remisporine B fulfills.

Marine Natural Product Discovery and Dereplication Studies as a Characterized Reference Standard

Remisporine B serves as a well-characterized reference standard for dereplication studies of Penicillium-derived chromones and CPC dimers. Its isolation from multiple marine-derived fungal sources—including Remispora maritima, Penicillium sp. ZJ-SY2, and Penicillium purpurogenum G59—along with its defined HPLC purity (>95%) and fully assigned spectroscopic data (NMR, HRMS, ECD) make it an ideal comparator for natural product chemists identifying new chromone derivatives from fungal extracts [1][5]. Its unique spontaneous Diels–Alder formation pathway also provides a benchmark for detecting analogous dimerization products in fungal metabolomes [5].

In Vitro Immunopharmacology Requiring Validated, Reproducible Compound Sourcing

Remisporine B is commercially available from multiple established vendors (including Adipogen, MedChemExpress, BOC Sciences) at defined purity levels (>95% HPLC) and with validated solubility in ethanol, methanol, and DMSO (1 mg/mL) . This commercial availability with standardized specifications ensures experimental reproducibility across laboratories and publication batches—a critical consideration for immunopharmacology studies where compound quality variability can introduce data inconsistency. Researchers can reference the defined IC50 values (30.1–32.4 μg/mL) as internal assay controls for new experimental systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remisporine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.